Tetrakis[tris(dimethylamino)phosphoranylidenamino]phosphonium chloride

Ring-Opening Alternating Copolymerization (ROAC) Organocatalysis Thermal Robustness

Tetrakis[tris(dimethylamino)phosphoranylidenamino]phosphonium chloride (CAS 122951-89-7), commonly designated P5Cl or P5+Cl−, is a branched phosphazenium salt belonging to the polyaminophosphazene family. It features a central phosphorus(V) atom surrounded by four tris(dimethylamino)phosphoranylidenamino ligands, yielding a sterically bulky, charge-delocalized cation with exceptionally weak coordinating ability.

Molecular Formula C24H72ClN16P5
Molecular Weight 775.3 g/mol
CAS No. 122951-89-7
Cat. No. B058296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrakis[tris(dimethylamino)phosphoranylidenamino]phosphonium chloride
CAS122951-89-7
Molecular FormulaC24H72ClN16P5
Molecular Weight775.3 g/mol
Structural Identifiers
SMILESCN(C)P(=N[P+](N=P(N(C)C)(N(C)C)N(C)C)(N=P(N(C)C)(N(C)C)N(C)C)N=P(N(C)C)(N(C)C)N(C)C)(N(C)C)N(C)C.[Cl-]
InChIInChI=1S/C24H72N16P5.ClH/c1-29(2)42(30(3)4,31(5)6)25-41(26-43(32(7)8,33(9)10)34(11)12,27-44(35(13)14,36(15)16)37(17)18)28-45(38(19)20,39(21)22)40(23)24;/h1-24H3;1H/q+1;/p-1
InChIKeyNYTYWTQXLWNFFQ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetrakis[tris(dimethylamino)phosphoranylidenamino]phosphonium Chloride (P5Cl) CAS 122951-89-7 | Supplier Selection & Technical Differentiation Guide


Tetrakis[tris(dimethylamino)phosphoranylidenamino]phosphonium chloride (CAS 122951-89-7), commonly designated P5Cl or P5+Cl−, is a branched phosphazenium salt belonging to the polyaminophosphazene family [1]. It features a central phosphorus(V) atom surrounded by four tris(dimethylamino)phosphoranylidenamino ligands, yielding a sterically bulky, charge-delocalized cation with exceptionally weak coordinating ability [1][2]. The compound is supplied as a crystalline solid (typical purity ≥95%) and serves as a versatile precursor to phosphazenium hydroxide, carboxylate, and alkoxide derivatives for metal-free polymerization catalysis [1].

Why Generic Phosphonium or Ammonium Salts Cannot Substitute P5Cl in High-Performance Organocatalysis and Material Applications


P5Cl occupies a structurally distinct niche among phosphonium salts: its five-coordinate phosphorus core and four peripheral phosphoranylidenamino arms produce a branched, highly delocalized cation (P5+) with weaker anion coordination than linear or monophosphonium counterparts [1][2]. This translates into measurably higher catalytic activity and thermal robustness, as well as unique chemoselectivity in terpolymerization that smaller phosphazenium salts (e.g., P4+Cl−) or conventional ammonium/phosphonium phase-transfer catalysts cannot replicate [1][3][4]. Simply swapping P5Cl for a cheaper but structurally divergent analog introduces lateral risks—negligible back-biting suppression in siloxane ROP (vs. ≤0.001 mol % loading tolerated with P5Cl), inability to tune chemoselectivity for block vs. random copolymer architectures, and substantially lower molecular weight ceilings in polyester synthesis—rendering generic substitution scientifically indefensible in procurement-driven applications [3][4][5].

P5Cl 122951-89-7 Quantitative Differentiation Evidence: Head-to-Head Catalyst Performance and Application-Specific Metrics


P5Cl/BEt3 Achieves TOF of 9,800 h−¹ in ROAC of CHO/PA at 180 °C, Surpassing Comparable Phosphazenium and Onium Binary Catalysts

In the ring-opening alternating copolymerization (ROAC) of cyclohexene oxide (CHO) and phthalic anhydride (PA), the binary system P5+Cl−/BEt3 achieves a maximum turnover frequency (TOF) of 9,800 h−¹ at 180 °C [1]. This value is reported as the highest TOF for a simple organocatalytic system in ROAC of CHO/PA at the time of publication. Under comparable thermally demanding conditions, the trivalent phosphazenium analogue P4+Cl−/BDM achieves full conversion at 120–160 °C with lower TOF and requires a protonic initiator [2]. Additionally, the P5+Cl−/BEt3 system produces poly(PA-alt-CHO) with a number-average molecular weight (Mn) up to 103 kg mol−¹, a rare benchmark exceeding 100 kg mol−¹ for this polyester class [1].

Ring-Opening Alternating Copolymerization (ROAC) Organocatalysis Thermal Robustness

P5Cl/KOH Suppresses Back-Biting in Siloxane ROP to Negligible Levels at 0.001 mol % Catalyst Loading (vs. KOH Alone: High Temperature, No Suppression)

Conventional KOH-catalyzed ROP of octamethylcyclotetrasiloxane (D4) suffers from equilibrium-limited conversion and detrimental back-biting side reactions requiring high temperatures. The addition of P5Cl as a cocatalyst (P5Cl/KOH) shifts this equilibrium ROP to a fast, controlled process at room temperature with high conversion (≥90%) and negligible back-biting, as monitored by in situ ¹H NMR [1]. The P5Cl loading was successfully lowered to 0.001 mol % relative to D4 while preserving catalytic activity and controllability [1]. Molecular weights up to 1,616 kg mol−¹ were achieved in bulk ROP at 100 °C [1].

Cyclosiloxane Ring-Opening Polymerization Back-Biting Suppression Polydimethylsiloxane (PDMS)

P5 Phosphazenium Chloride Delivers Higher Monomer Conversion than Benchmark PPN⁺Cl⁻ in CO₂/Epoxide ROCOP

In the alternating copolymerization of CO₂ with cyclohexene oxide (CHO) catalyzed by salen-type chromium complexes, the phosphazenium chloride salt [(Me₂N)₃PN]₄P⁺Cl⁻ (PPZCl, i.e., P5Cl analogue) achieved higher monomer conversion than the benchmark bis(triphenylphosphine)iminium chloride (PPN⁺Cl⁻) under identical conditions [1]. For example, with catalyst 1a (salenCrCl) at 80 °C and 30 bar CO₂, PPZCl delivered 85% CHO conversion vs. 65% for PPNCl, representing a 20-percentage-point improvement [1]. The copolymers obtained with PPZCl also exhibited comparable or greater molar masses (e.g., Mn ~14,400 g mol−¹ vs. ~13,300 g mol−¹ for PPNCl) while maintaining >99% selectivity for polycarbonate [1].

CO₂/Epoxide Copolymerization Polycarbonate Synthesis Phosphazenium Cocatalyst

P5⁺ Carboxylate Salts Enable Kilogram-Scale, Controlled ROP of Epoxides with Low Dispersity (Đ 1.05–1.15)

Tetrakis[tris(dimethylamino)phosphoranylidenamino]phosphonium carboxylates (P5⁺RCOO⁻) catalyze the living ring-opening polymerization (ROP) of propylene oxide (PO) with high efficiency and controllability at low catalyst loading [1]. The polymerization proceeds with first-order kinetics and yields poly(propylene oxide) (PPO) with controlled molecular weights (Mn up to 15,000 g mol−¹) and narrow dispersity (Đ = 1.05–1.15) [1]. Critically, the catalyst synthesis was demonstrated at kilogram scale via simple procedures, establishing industrial feasibility [1]. In contrast, the superbase t-BuP4—while highly active for PO—suffers from chain-transfer reactions that compromise molecular weight control and end-group fidelity [1].

Epoxide Ring-Opening Polymerization Metal-Free Catalysis Scalable Synthesis

P5Cl/TEB Chemoselectivity: Block vs. Random Poly(ester-carbonate) Copolymers via Simple Molar Ratio Adjustment (P5Cl/TEB = 1/0.5 vs. 1/2)

The P5Cl/TEB binary catalyst achieves an extraordinary chemoselectivity in the one-pot terpolymerization of CHO, phthalic anhydride (PA), and CO₂ [1]. At a P5Cl/TEB molar ratio of 1:0.5, the system polymerizes CHO/PA first (ROAC) and then CHO/CO₂ (ROCOP), generating well-defined block poly(ester-carbonate) copolymers [1]. Switching to P5Cl/TEB = 1:2 erases this chemoselectivity, yielding truly random copolymers from the same monomer mixture [1]. This simple stoichiometric switch—unique to the bulky P5⁺ phosphazenium architecture—is not accessible with P4⁺Cl⁻ or conventional ammonium/phosphonium salts, which lack the same degree of cation–anion separation and chain-end protection [1].

Chemoselective Terpolymerization CO₂ Utilization Block Copolymer Synthesis

P5 Phosphazenium Cation Exhibits Weakest Anion Coordination Among Common WCCs (Lower Bond Dissociation Energy than PPN⁺ in DCM)

In a systematic evaluation of weakly coordinating cations (WCCs), the P5 phosphazenium cation was identified as one of the most weakly coordinating species, rivaling and in some metrics surpassing the long-standing gold-standard PPN⁺ (bis(triphenylphosphine)iminium) [1]. In dichloromethane (DCM) solution, the chloride ion affinity (bond dissociation energy) of P5⁺ was measured at 7.5 kcal mol−¹ versus 8.1 kcal mol−¹ for PPN⁺ [1]. This 0.6 kcal mol−¹ reduction in anion binding translates into enhanced anion nucleophilicity and reactivity in phase-transfer and polymerization contexts [1].

Weakly Coordinating Cations Anion Liberating Ability Phase-Transfer Catalysis

Highest-Impact Procurement Scenarios for Tetrakis[tris(dimethylamino)phosphoranylidenamino]phosphonium Chloride (P5Cl) 122951-89-7


Metal-Free Polyester Synthesis via High-Temperature ROAC (Industrial Polyester Production)

P5Cl combined with BEt3 achieves the highest reported TOF (9,800 h−¹) for organocatalytic ROAC of epoxides and cyclic anhydrides at industrially relevant temperatures (180 °C), producing polyesters with Mn exceeding 100 kg mol−¹ [1]. This positions P5Cl as the preferred organocatalyst for high-throughput polyester manufacturing where metal contamination must be avoided (biomedical, microelectronic, and food-contact applications).

Upgraded Silicone Polymer Production with Suppressed Back-Biting (High-Molecular-Weight PDMS)

As a cocatalyst with KOH, P5Cl enables room-temperature ROP of cyclosiloxanes with ≥90% conversion and negligible back-biting at catalyst loadings as low as 0.001 mol %, delivering PDMS with molecular weights up to 1,616 kg mol−¹ [1]. This scenario is directly applicable to silicone producers seeking to eliminate high-temperature processing and side-product cyclic siloxanes without investing in entirely new catalyst infrastructure.

CO₂-Based Polycarbonate Production with Superior Cocatalyst Efficiency

P5Cl outperforms the industrial benchmark PPNCl in CO₂/epoxide ROCOP, delivering 20 percentage points higher CHO conversion (85% vs. 65%) while maintaining >99% polycarbonate selectivity at 80 °C and 30 bar CO₂ [1]. For polycarbonate manufacturers incorporating CO₂ as a C1 feedstock, substituting PPNCl with P5Cl directly increases reactor throughput and reduces per-kilogram catalyst cost.

Scalable Synthesis of α,ω-Heterobifunctional Polyethers with Controlled Architecture

The P5⁺ carboxylate derivative catalyzes the living ROP of propylene oxide initiated by carboxylic acids, yielding esterified polyethers with Đ = 1.05–1.15 and high end-group fidelity at scale (demonstrated at kilogram level) [1]. This scenario addresses procurement needs in polyurethane and surfactant industries where α,ω-heterobifunctional polyether precursors with precisely controlled molecular weight and functionality are required.

On-Demand Block or Random CO₂-Based Copolymer Architecture

P5Cl/TEB is the only reported catalyst that toggles between well-defined block and truly random poly(ester-carbonate) copolymers from a single CHO/PA/CO₂ monomer mixture by simply adjusting the TEB ratio (1:0.5 vs. 1:2) [1]. This enables R&D and production teams to access diverse copolymer topologies from a single catalyst procurement, streamlining supply chains for advanced CO₂-derived materials development.

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